molecular formula C16H21NO3S2 B12123137 {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine

Cat. No.: B12123137
M. Wt: 339.5 g/mol
InChI Key: OPVYKRAUFFMLQU-UHFFFAOYSA-N
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Description

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine is an organic compound that features a sulfonamide group attached to a thienylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine typically involves the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 3-(tert-butyl)-4-methoxybenzenesulfonyl chloride, can be prepared by reacting 3-(tert-butyl)-4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The sulfonyl chloride is then reacted with 2-thienylmethylamine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve using more efficient catalysts, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(phenylmethyl)amine
  • {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-furanylmethyl)amine

Uniqueness

Compared to similar compounds, {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine features a thienyl group, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it distinct in its applications and potential effects.

Properties

Molecular Formula

C16H21NO3S2

Molecular Weight

339.5 g/mol

IUPAC Name

3-tert-butyl-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C16H21NO3S2/c1-16(2,3)14-10-13(7-8-15(14)20-4)22(18,19)17-11-12-6-5-9-21-12/h5-10,17H,11H2,1-4H3

InChI Key

OPVYKRAUFFMLQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)OC

Origin of Product

United States

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